2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione
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Overview
Description
2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione is a complex organic compound that features an isoindoline-1,3-dione core structure with a hydroxymethyl-substituted oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione derivatives with oxetane intermediates. The reaction conditions often include the use of solvents such as isopropanol and water, with catalysts like SiO2-tpy-Nb to achieve moderate to excellent yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The choice of solvents and catalysts is also tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Commonly involves nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-diones: These compounds share the isoindoline-1,3-dione core structure and exhibit similar reactivity and applications.
Indole Derivatives: These compounds are structurally related and also possess a wide range of biological activities.
Uniqueness
2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione is unique due to the presence of the oxetane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
2-[[3-(hydroxymethyl)oxetan-3-yl]methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c15-6-13(7-18-8-13)5-14-11(16)9-3-1-2-4-10(9)12(14)17/h1-4,15H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLLHBILOHPSCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CN2C(=O)C3=CC=CC=C3C2=O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60565428 |
Source
|
Record name | 2-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60565428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156276-40-3 |
Source
|
Record name | 2-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60565428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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